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Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of

Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate (CAS No: 80036-89-1). As a key

intermediate and a known impurity in the synthesis of the atypical antipsychotic drug

Amisulpride, a thorough understanding of its spectroscopic signature is critical for researchers,

scientists, and professionals in drug development and quality control.[1] This document

synthesizes fundamental chemical properties with an in-depth, theoretical analysis of its

Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Mass Spectrometry (MS), and

Ultraviolet-Visible (UV-Vis) spectroscopic data. The presented data is based on established

spectroscopic principles and predicted values due to the limited availability of public

experimental spectra. This guide aims to serve as a valuable reference for the identification,

characterization, and purity assessment of this compound.

Introduction
Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate is a substituted aromatic compound

with the molecular formula C₁₁H₁₅NO₅S and a molecular weight of 273.31 g/mol .[2][3] Its

structure, featuring a highly substituted benzene ring, incorporates several key functional

groups: an amino group, an ethylsulfonyl group, a methoxy group, and a methyl ester. These

functionalities impart distinct and predictable spectroscopic properties, which are essential for
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its unambiguous identification and for monitoring its presence in synthetic pathways. The

compound is recognized as "Amisulpride Impurity 5" and is a useful research chemical.[1]

Chemical Structure and Properties
IUPAC Name: Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate

Synonyms: 2-Methoxy-4-amino-5-ethylsulphonyl benzoic acid methyl ester, Amisulpride

Impurity 5[1]

CAS Number: 80036-89-1[4]

Molecular Formula: C₁₁H₁₅NO₅S[2]

Molecular Weight: 273.31[2]

Appearance: Predicted to be a solid[1]

Boiling Point: 514.5°C at 760 mmHg (Predicted)[1][2]

Density: 1.289 g/cm³ (Predicted)[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of Methyl 4-
amino-5-(ethylsulfonyl)-2-methoxybenzoate.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the

protons of the ethyl, methoxy, and methyl ester groups. The chemical shifts are influenced by

the electronic effects of the various substituents on the benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

Aromatic H (C6-H) ~7.8 s 1H

Aromatic H (C3-H) ~6.5 s 1H

-NH₂ ~4.5 br s 2H

-OCH₃ (ester) ~3.9 s 3H

-OCH₃ (ring) ~3.8 s 3H

-SO₂-CH₂-CH₃ ~3.2 q 2H

-SO₂-CH₂-CH₃ ~1.2 t 3H

Causality of Experimental Choices: The choice of a standard deuterated solvent like CDCl₃ or

DMSO-d₆ is crucial. DMSO-d₆ would be particularly useful for observing the exchangeable -

NH₂ protons. The predicted chemical shifts are based on the strong electron-withdrawing

nature of the sulfonyl and ester groups and the electron-donating effects of the amino and

methoxy groups.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and

their chemical environment.

Table 2: Predicted ¹³C NMR Chemical Shifts
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Carbon Atom Predicted Chemical Shift (δ, ppm)

C=O (ester) ~168

C4 (aromatic, C-NH₂) ~150

C2 (aromatic, C-OCH₃) ~155

C5 (aromatic, C-SO₂) ~125

C1 (aromatic, C-COOCH₃) ~115

C6 (aromatic, C-H) ~130

C3 (aromatic, C-H) ~100

-OCH₃ (ester) ~52

-OCH₃ (ring) ~56

-SO₂-CH₂-CH₃ ~50

-SO₂-CH₂-CH₃ ~8

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Table 3: Predicted IR Absorption Frequencies
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Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

N-H stretch (amino) 3400-3300 Medium, sharp (doublet)

C-H stretch (aromatic) 3100-3000 Medium

C-H stretch (aliphatic) 3000-2850 Medium

C=O stretch (ester) 1725-1705 Strong

C=C stretch (aromatic) 1600-1450 Medium

S=O stretch (sulfonyl) 1350-1300 and 1160-1120 Strong

C-O stretch (ester/ether) 1300-1000 Strong

Self-Validating Protocol: A well-defined protocol for IR analysis would involve preparing a KBr

pellet or a mull of the solid sample to obtain a high-resolution spectrum. The presence of sharp,

distinct peaks in the predicted regions would validate the presence of the corresponding

functional groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate, electron ionization

(EI) would likely lead to significant fragmentation.

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 273.

Key Fragmentation Patterns:

Loss of the methyl group from the ester (-CH₃) leading to a peak at m/z = 258.

Loss of the methoxy group from the ester (-OCH₃) resulting in a peak at m/z = 242.

Loss of the ethyl group from the sulfonyl moiety (-CH₂CH₃) giving a peak at m/z = 244.

Cleavage of the C-S bond with the loss of the ethylsulfonyl radical (•SO₂CH₂CH₃) could

also be a possible fragmentation pathway.
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Caption: Predicted Mass Spectrometry Fragmentation Pathway.

UV-Vis Spectroscopy
The UV-Vis spectrum is expected to show absorption bands characteristic of a substituted

benzene ring. The presence of the amino, methoxy, and carbonyl groups, which act as

chromophores and auxochromes, will influence the position and intensity of these bands.

Expected λmax: Two main absorption bands are predicted in the UV region:

A strong absorption band around 240-260 nm.

A weaker absorption band at a longer wavelength, likely around 300-320 nm, due to the

extended conjugation and the presence of the amino group.

Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data

discussed.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of Methyl 4-amino-5-(ethylsulfonyl)-2-
methoxybenzoate in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or
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DMSO-d₆) in a standard 5 mm NMR tube.

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an

internal standard.

Sample Preparation
(5-10 mg in 0.7 mL solvent)

Data Acquisition
(400 MHz Spectrometer)

Data Processing
(FT, Phasing, Baseline)

Spectral Analysis

Click to download full resolution via product page

Caption: General Workflow for NMR Analysis.

IR Spectroscopy Protocol
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry

KBr powder and pressing it into a thin, transparent disk.
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Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer over the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry Protocol
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via

a suitable ionization source (e.g., direct infusion for ESI or a GC/LC inlet for EI).

Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Conclusion
This technical guide provides a detailed theoretical spectroscopic analysis of Methyl 4-amino-
5-(ethylsulfonyl)-2-methoxybenzoate. The predicted NMR, IR, MS, and UV-Vis data offer a

comprehensive spectroscopic profile that can be used for the identification and characterization

of this important pharmaceutical intermediate. While experimental data is not readily available

in the public domain, the theoretical values presented here, based on sound spectroscopic

principles, provide a robust framework for researchers and analysts working with this

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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